N-(3-methylpyridin-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-(4-methylphenyl)-N-(3-methylpyridin-2-yl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c1-10-5-7-12(8-6-10)21-19-14(18-20-21)15(22)17-13-11(2)4-3-9-16-13/h3-9H,1-2H3,(H,16,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWLGXUFFXTBKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=C(C=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methylpyridin-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological mechanisms, and activity against various biological targets, including its implications in pharmacology.
1. Chemical Structure and Synthesis
The compound features a tetrazole ring, which is known for its diverse biological activities. The synthesis typically involves the cycloaddition reaction of an azide with a nitrile under controlled conditions. Subsequent steps include N-methylation and N-phenylation, optimizing reaction conditions for high yield and purity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic the structure of biological molecules, allowing it to bind effectively to active sites on proteins, which can modulate their activity.
3.1 Antimicrobial Activity
Recent studies have demonstrated that compounds containing the tetrazole ring exhibit significant antimicrobial properties. For instance, a related tetrazole compound showed effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MIC) in the range of 3.12 to 12.5 µg/mL .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 3.12 |
| Related Tetrazole Compound | Escherichia coli | 12.5 |
3.2 Antihypertensive Activity
In vitro evaluations have indicated that derivatives of this compound possess antihypertensive properties, potentially acting as angiotensin-II receptor antagonists. Various derivatives were synthesized and tested for their ability to lower blood pressure in animal models .
Case Study 1: Antimicrobial Evaluation
A study investigated the antimicrobial efficacy of several pyridine derivatives, including those similar to this compound. The results indicated that these compounds had significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .
Case Study 2: Antihypertensive Effects
In another study, a series of tetrazole-based compounds were evaluated for their antihypertensive effects using mouse models. The results showed that certain derivatives significantly reduced blood pressure compared to controls, suggesting that modifications to the tetrazole structure could enhance therapeutic efficacy .
5. Conclusion
This compound represents a promising candidate in drug development due to its diverse biological activities, particularly in antimicrobial and antihypertensive domains. Ongoing research into its mechanisms and modifications could lead to more effective therapeutic agents.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Tetrazole derivatives, including N-(3-methylpyridin-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide, have been investigated for their antimicrobial properties. Studies indicate that these compounds exhibit potent activity against various bacterial strains. For instance, compounds derived from tetrazole frameworks demonstrated significant zones of inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents .
Antimalarial Activity
Recent research has identified tetrazole-based compounds as promising candidates for antimalarial drugs. Specifically, certain derivatives have shown efficacy against Plasmodium falciparum, the parasite responsible for malaria. The structure-activity relationship (SAR) studies suggest that modifications to the tetrazole ring can enhance antimalarial potency, making these compounds valuable in the fight against malaria .
Mechanistic Insights
Mode of Action
The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets. For instance, some studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or interfere with metabolic pathways in parasites . Understanding these mechanisms is crucial for optimizing the design of more effective derivatives.
Synthesis and Derivation
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies, such as palladium-catalyzed reactions, have streamlined the process, allowing for higher yields and purities of the desired tetrazole derivatives .
Comparative Efficacy
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Antibacterial | 50 | |
| Tetrazole Derivative A | Antimicrobial | 70 | |
| Tetrazole Derivative B | Antimalarial | 30 |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various tetrazole derivatives, this compound was found to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Antimalarial Research
Another investigation focused on the antimalarial potential of this compound revealed that it effectively inhibited the growth of Plasmodium falciparum in vitro. The study highlighted that modifications to the tetrazole moiety could further enhance its efficacy, suggesting a pathway for future drug development .
Comparison with Similar Compounds
N-(3-Acetamidophenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide
- Structural Differences : The amide nitrogen is substituted with a 3-acetamidophenyl group instead of 3-methylpyridin-2-yl.
- However, the absence of the pyridine ring may reduce aromatic interactions in biological targets .
- Synthetic Notes: Both compounds likely share similar tetrazole-forming steps, such as cyclization of nitriles with azides.
1,3,4-Thiadiazole-2-carboxamide Derivatives (e.g., Compounds 18j–18o)
- Core Heterocycle : Thiadiazole (5-membered ring with two nitrogen and one sulfur atom) vs. tetrazole (5-membered ring with four nitrogen atoms).
- Key Differences :
- Thiadiazoles exhibit lower polarity but higher metabolic stability compared to tetrazoles.
- Melting points for thiadiazole derivatives range from 145°C to 202°C (e.g., 179–180°C for 18j ), suggesting higher crystallinity than tetrazoles, which often have lower melting points due to reduced symmetry .
- Functional Groups : Substitutions like 3-chlorophenyl (18l ) or 4-fluorophenyl (18o ) may enhance halogen bonding, whereas the p-tolyl group in the target compound prioritizes lipophilicity .
Pyrazolo[1,5-a]pyridine-5-carboxamide Derivatives (e.g., Compound 467)
- Core Structure : Pyrazolo[1,5-a]pyridine vs. tetrazole.
- Synthetic Complexity : Compound 467 requires multi-step synthesis involving cyclization and functional group interconversion, whereas the target compound’s tetrazole core is simpler to assemble .
- Bioactivity : Pyrazolopyridines are often explored as kinase inhibitors, whereas tetrazoles are common in angiotensin II receptor antagonists, indicating divergent therapeutic applications .
Tetrazole-Containing Analog (e.g., 1-Methyl-1H-tetrazol-5-yl Thioether)
- Shared Features : Both compounds include a tetrazole ring, but the thioether-linked compound (6d ) has a 1-methyltetrazole substituent instead of a carboxamide.
- Physicochemical Properties : The thioether group in 6d (melting point 173°C) may enhance membrane permeability compared to the carboxamide, which is more polar .
Q & A
Q. What analytical techniques detect low-abundance degradation products in long-term stability studies?
- Methodological Answer :
- UPLC-QTOF-MS : Achieve ppm-level mass accuracy to identify trace impurities (<0.1%) .
- Stability-indicating methods : Validate HPLC methods per ICH Q2(R1) guidelines to ensure specificity for degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
